molecular formula C19H23N3O3 B2700609 N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898455-77-1

N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2700609
CAS RN: 898455-77-1
M. Wt: 341.411
InChI Key: JJOCFYSWSFTARK-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research into quinoxalines and related heterocyclic compounds reveals their versatile pharmacological applications, highlighting the synthesis and characterization of organic salts through oxidative cyclization processes. These methodologies can be foundational for developing new compounds within this class, showcasing potential in generating substances with similar or enhanced functionalities (Faizi et al., 2018).

Catalytic Applications

  • Studies on Palladium(II) complexes incorporating N-cycloalkyl substituted ligands, including quinoline derivatives, demonstrate significant catalytic activity for polymerization reactions. Such research underscores the utility of these complexes in material science, particularly in the synthesis of polymers with specific properties (Kim et al., 2014).

Environmental and Biological Applications

  • Investigations into the biodegradation and oxidation of quinoline compounds emphasize the importance of understanding the environmental fate and treatment of such persistent pollutants. The study of electron donors in accelerating biodegradation processes could inform the treatment of waste containing similar heterocyclic compounds (Bai et al., 2015).

Medicinal Chemistry

  • Research into imidazo[1,5-a]quinoxaline derivatives as ligands for the GABAA/benzodiazepine receptor presents a framework for developing new therapeutic agents. This highlights the potential for compounds with similar core structures to be explored for their pharmacological activities (Tenbrink et al., 1994).

properties

IUPAC Name

N-cyclopentyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-16-8-7-13-11-15(10-12-4-3-9-22(16)17(12)13)21-19(25)18(24)20-14-5-1-2-6-14/h10-11,14H,1-9H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOCFYSWSFTARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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